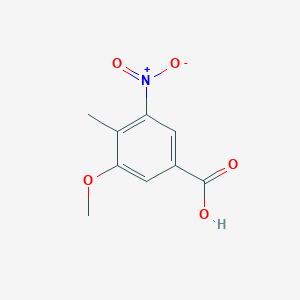
Potassium 3-(piperidin-1-YL)prop-1-EN-2-yltrifluoroborate
Vue d'ensemble
Description
Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is an organometallic compound with a molecular weight of 231.11 g/mol. This compound is notable for its unique structure, which includes a piperidine ring and a trifluoroborate group. It is used in various scientific research applications due to its reactivity and versatility in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate typically involves the reaction of piperidine derivatives with boron trifluoride. One common method includes the use of potassium carbonate as a base in an aqueous medium, followed by the addition of boron trifluoride etherate. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is common to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include halides and nucleophiles under mild conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
Applications De Recherche Scientifique
Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is used in a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate exerts its effects involves the formation of stable intermediates during chemical reactions. The trifluoroborate group acts as a leaving group, facilitating various substitution and coupling reactions. The piperidine ring provides structural stability and reactivity, making it a versatile building block in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-(pyrrolidin-1-yl)prop-1-en-2-yltrifluoroborate
- Potassium 3-(morpholin-1-yl)prop-1-en-2-yltrifluoroborate
- Potassium 3-(azepan-1-yl)prop-1-en-2-yltrifluoroborate
Uniqueness
Potassium 3-(piperidin-1-yl)prop-1-en-2-yltrifluoroborate is unique due to its specific combination of a piperidine ring and a trifluoroborate group. This combination provides a balance of reactivity and stability, making it particularly useful in a variety of synthetic applications. Its ability to participate in both substitution and coupling reactions sets it apart from other similar compounds .
Propriétés
IUPAC Name |
potassium;trifluoro(3-piperidin-1-ylprop-1-en-2-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BF3N.K/c1-8(9(10,11)12)7-13-5-3-2-4-6-13;/h1-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNLWZIRQBFTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















